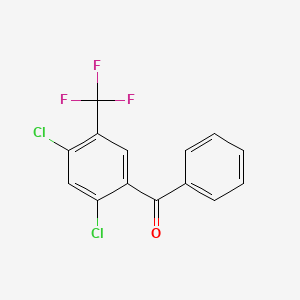
2,4-Dichloro-5-(trifluoromethyl)benzophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dichloro-5-(trifluoromethyl)benzophenone: is an organic compound with the molecular formula C14H7Cl2F3O and a molecular weight of 319.11 g/mol . It is a versatile building block used in the production of various fine chemicals and research chemicals . The compound is characterized by its high boiling point of 378.1°C and a density of 1.418 g/cm³ .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-5-(trifluoromethyl)benzophenone typically involves the trifluoromethylation of benzophenone derivatives. One common method includes the use of gaseous trifluoromethyl iodide (CF3I) as a trifluoromethylation reagent . The reaction is usually carried out under controlled conditions to ensure the selective introduction of the trifluoromethyl group.
Industrial Production Methods: Industrial production of this compound often involves a multi-step process that includes chlorination and trifluoromethylation reactions. The use of transition metal-based catalysts, such as iron fluoride, can enhance the efficiency and yield of the reaction .
Analyse Chemischer Reaktionen
Types of Reactions: 2,4-Dichloro-5-(trifluoromethyl)benzophenone undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3).
Oxidation: Reagents such as potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted benzophenone derivatives .
Wissenschaftliche Forschungsanwendungen
2,4-Dichloro-5-(trifluoromethyl)benzophenone has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in the study of biochemical pathways and enzyme interactions.
Medicine: It serves as a precursor in the development of pharmaceutical agents.
Industry: The compound is employed in the production of agrochemicals and specialty chemicals
Wirkmechanismus
The mechanism of action of 2,4-Dichloro-5-(trifluoromethyl)benzophenone involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, thereby affecting biochemical pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s reactivity and binding affinity to its targets .
Vergleich Mit ähnlichen Verbindungen
- 2,3-Dichloro-5-(trifluoromethyl)pyridine
- 2,4-Dichloro-5-(trifluoromethyl)pyrimidine
Comparison: 2,4-Dichloro-5-(trifluoromethyl)benzophenone is unique due to its benzophenone core structure, which imparts distinct chemical properties compared to pyridine and pyrimidine derivatives. The presence of both chlorine and trifluoromethyl groups enhances its reactivity and makes it a valuable intermediate in various chemical syntheses .
Eigenschaften
Molekularformel |
C14H7Cl2F3O |
|---|---|
Molekulargewicht |
319.1 g/mol |
IUPAC-Name |
[2,4-dichloro-5-(trifluoromethyl)phenyl]-phenylmethanone |
InChI |
InChI=1S/C14H7Cl2F3O/c15-11-7-12(16)10(14(17,18)19)6-9(11)13(20)8-4-2-1-3-5-8/h1-7H |
InChI-Schlüssel |
XVTDRBGYNNOLDR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2Cl)Cl)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2E)-2-[(4-methylphenyl)sulfonylhydrazinylidene]acetyl chloride](/img/structure/B15132295.png)



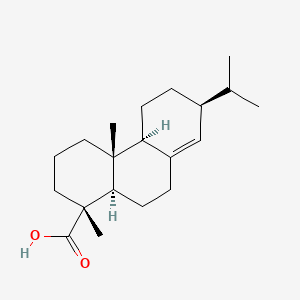

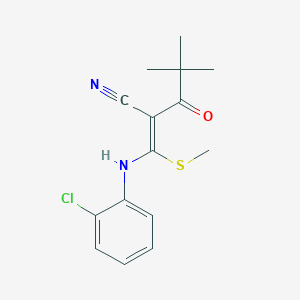
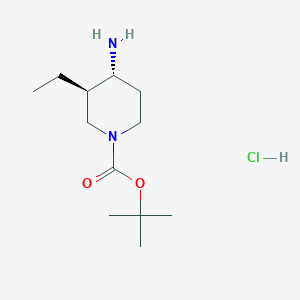
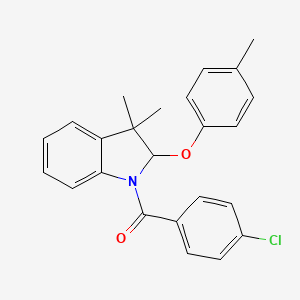


![(T-4)-Bis[|A-(hydroxy-|EO)benzeneacetato-|EO]magnesium](/img/structure/B15132355.png)


